molecular formula C20H20O8 B12391240 Ethyl rosmarinate

Ethyl rosmarinate

Cat. No.: B12391240
M. Wt: 388.4 g/mol
InChI Key: ROJRNQOAUDCMES-KRZKXXONSA-N
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Description

Ethyl rosmarinate is a phenolic compound derived from rosmarinic acid, which is commonly found in plants of the Lamiaceae family. It is known for its antioxidant, anti-inflammatory, and antimicrobial properties. This compound has gained attention for its potential therapeutic applications in various diseases, including diabetes, hypertension, and inflammatory disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl rosmarinate can be synthesized through the esterification of rosmarinic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol, allowing the reaction to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl rosmarinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of phenolic hydroxyl groups and the ester functional group in its structure .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones. Substitution reactions can result in the formation of various esters or ethers .

Scientific Research Applications

    Chemistry: In chemistry, ethyl rosmarinate is used as an antioxidant to prevent the oxidation of other compounds.

    Biology: this compound has shown protective effects against oxidative stress and inflammation in biological systems.

    Medicine: In medicine, this compound is explored for its potential therapeutic effects in treating conditions such as diabetes, hypertension, and inflammatory diseases.

    Industry: this compound is used in the food and cosmetic industries for its antioxidant properties.

Comparison with Similar Compounds

Ethyl rosmarinate is structurally similar to other rosmarinic acid derivatives, such as mthis compound and rosmarinic acid itself. it exhibits unique properties that distinguish it from these compounds:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, including antioxidant, anti-inflammatory, and vasorelaxant effects, make it a valuable compound for further research and development.

Properties

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate

InChI

InChI=1S/C20H20O8/c1-2-27-20(26)18(11-13-4-7-15(22)17(24)10-13)28-19(25)8-5-12-3-6-14(21)16(23)9-12/h3-10,18,21-24H,2,11H2,1H3/b8-5+/t18-/m1/s1

InChI Key

ROJRNQOAUDCMES-KRZKXXONSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

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